molecular formula C10H20N2O2 B7985233 N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985233
M. Wt: 200.28 g/mol
InChI Key: JMAFUTPCKRRIAW-SNVBAGLBSA-N
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Description

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a synthetic organic compound characterized by its unique pyrrolidine ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of ethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation process. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
  • N-Propyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
  • N-Butyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Uniqueness

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

N-ethyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFUTPCKRRIAW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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